(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-29-12-11-25-19-8-5-17(30-2)15-20(19)32-22(25)23-21(26)16-3-6-18(7-4-16)33(27,28)24-9-13-31-14-10-24/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQUQSWOVZQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and empirical evaluations.
Structural Characteristics
The compound features several notable structural elements that contribute to its biological activity:
- Benzothiazole Core : This five-membered heterocyclic structure contains sulfur and nitrogen, which are essential for its pharmacological properties.
- Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence interactions with biological targets.
- Morpholinosulfonyl Group : This functional group is associated with various pharmacological activities, potentially enhancing the compound's efficacy.
Synthesis
The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves several key steps:
- Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Introduction of the Methoxyethyl Group : Involves alkylation of the benzothiazole core with 2-methoxyethyl bromide under basic conditions.
- Formation of the Morpholinosulfonyl Linkage : This step typically requires coupling reactions with morpholine and sulfonyl chlorides.
Anticancer Activity
Preliminary studies indicate that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tubulin polymerization in cancer cells, which is crucial for cell division and tumor growth.
| Parameter | Value |
|---|---|
| IC50 against MCF-7 cells | 12 µM |
| Mechanism of Action | Tubulin polymerization inhibition |
| Selectivity | Higher selectivity towards cancer cells over normal cells |
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial activity against various pathogens. The presence of methoxy groups is thought to enhance its interaction with microbial membranes.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
-
In Vivo Studies on Tumor Models
- A study involving xenograft models showed that treatment with (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide resulted in a significant reduction in tumor size compared to control groups.
-
Cell Line Studies
- In vitro assays using human umbilical vein endothelial cells (HUVECs) revealed that the compound effectively inhibited cell proliferation in activated conditions, suggesting potential applications in targeting tumor vasculature.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differentiation
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The 3-(2-methoxyethyl) side chain in the target compound introduces greater conformational flexibility than the 3-methyl group in the ECHEMI analog, which may influence binding interactions .
- Unlike triazole derivatives [7–9], the target compound retains a benzamide carbonyl group , critical for hydrogen bonding in biological systems .
Key Observations :
- The target compound’s amide carbonyl (IR ~1660–1680 cm⁻¹) differentiates it from triazole derivatives, which lack this group .
- Both the target and ECHEMI compounds exhibit sulfonyl S=O stretches (~1150–1250 cm⁻¹), but the morpholino group in the former introduces distinct NMR signals for its protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
